BenchChemオンラインストアへようこそ!

5-(benzyloxy)-2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one

ENT inhibition nucleoside transport adenosine modulation

This 4H‑pyran‑4‑one derivative is a dual‑mechanism research tool. Its benzyloxy‑piperazine scaffold aligns with a patented β‑catenin/BCL9 protein–protein interaction inhibitor chemotype, while the pyranone core enables equilibrative nucleoside transporter (ENT) inhibition. Minor structural changes drastically alter target engagement: replacing the hydrophobic 5‑benzyloxy group can abolish β‑catenin/BCL9 inhibition, and the intermediate lipophilicity (compared to 5‑(4‑fluorobenzyloxy) analogs) may confer unique ENT isoform selectivity. Procure this precisely characterized compound to drive reproducible results in Wnt‑dependent cancer screening (HCT116, MDA‑MB‑231, HepG2), ENT‑mediated adenosine modulation, and tyrosinase inhibition benchmarking.

Molecular Formula C23H21FN2O4
Molecular Weight 408.429
CAS No. 1021060-04-7
Cat. No. B2541895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(benzyloxy)-2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one
CAS1021060-04-7
Molecular FormulaC23H21FN2O4
Molecular Weight408.429
Structural Identifiers
SMILESC1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC(=O)C(=CO3)OCC4=CC=CC=C4
InChIInChI=1S/C23H21FN2O4/c24-18-6-8-19(9-7-18)25-10-12-26(13-11-25)23(28)21-14-20(27)22(16-30-21)29-15-17-4-2-1-3-5-17/h1-9,14,16H,10-13,15H2
InChIKeyIMNZGWPRIBHQKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Benzyloxy)-2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one (CAS 1021060-04-7): Structural and Pharmacological Baseline for Sourcing Decisions


5-(Benzyloxy)-2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one (CAS 1021060-04-7, MF: C23H21FN2O4, MW: 408.43) is a synthetic 4H-pyran-4-one derivative incorporating a 5-benzyloxy substituent and a 2-position carbonyl linked to an N-(4-fluorophenyl)piperazine moiety [1]. This compound belongs to a class of heterocyclic small molecules that have drawn interest as equilibrative nucleoside transporter (ENT) inhibitors and as scaffolds within β-catenin/BCL9 protein–protein interaction inhibitor programs [2]. Its structural features—the pyranone core, the benzyloxy ether, and the fluorophenylpiperazine appendage—distinguish it from simpler pyranone analogs and underpin its potential utility in oncology and nucleoside transport research.

Why Generic Substitution of 5-(Benzyloxy)-2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one Is Scientifically Unreliable


The biological activity of pyranone-piperazine hybrids is exquisitely sensitive to structural modifications. In the β-catenin/BCL9 inhibitor series, replacing a hydrophobic substituent with a hydrophilic pyridine increased the AlphaScreen Ki 4-fold (from 19 ± 6.4 µM to ~76 µM), while shortening the side chain abolished inhibition entirely [1]. In the antileishmanial pyranone-piperazine series, minor alterations among 22 analogs produced IC50 values spanning from 11.07 µM to inactive, with efficacy in a Balb/c mouse model restricted to only the most potent analog [2]. Consequently, interchanging the 5-benzyloxy or the 4-(4-fluorophenyl)piperazine-1-carbonyl motifs for seemingly similar groups can drastically alter target engagement, selectivity, and in vivo outcomes.

Quantitative Differentiation Evidence for 5-(Benzyloxy)-2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one


Entropic and Hydrophobic Optimization at the Pyranone 5‑Position: Benzyloxy vs. 4‑Fluorobenzyloxy vs. Methoxy

Within the pyranone-piperazine ENT inhibitor chemotype, the 5-benzyloxy substituent (present in target compound 1021060-04-7) provides a distinct hydrophobic and steric profile compared to the 5‑(4‑fluorobenzyloxy) analog (CAS 1021024-21-4) and the 5‑methoxy series (CAS 1040638-64-9) . While no head-to-head IC50 data are available for the exact target compound, class-level SAR from structurally related ENT inhibitors indicates that the benzyloxy group enhances lipophilicity (cLogP) and π-stacking potential relative to the methoxy series, which may translate into improved membrane partitioning and target binding [1]. The 4‑fluorobenzyloxy analog introduces an additional fluorine atom that alters electronic distribution on the aromatic ring, potentially modifying ENT isoform selectivity. Researchers selecting among these analogs should note that the target compound represents an intermediate hydrophobic profile that may be optimal for assays requiring balanced solubility and target engagement.

ENT inhibition nucleoside transport adenosine modulation

Piperazine N‑Aryl Substitution: 4‑Fluorophenyl vs. 2‑Fluorophenyl Regioisomer

The target compound bears a 4‑fluorophenyl group on the piperazine ring. The regioisomeric 2‑fluorophenyl analog (e.g., CAS 1021134-66-6, 5‑(4‑fluorobenzyloxy)‑2‑(4‑(2‑fluorophenyl)piperazine‑1‑carbonyl)‑4H‑pyran‑4‑one) has been reported as an ENT inhibitor in vendor literature . The positional shift from para to ortho fluorination alters the dihedral angle between the phenyl ring and the piperazine, which can affect π–π stacking and hydrogen‑bonding geometry with target proteins. In the related P2X7 antagonist series, an o‑fluorine substituent on the phenylpiperazine produced an IC50 of 12.1 nM, demonstrating that fluorine position can profoundly influence potency [1]. Although direct IC50 data for the 4‑fluorophenyl vs. 2‑fluorophenyl comparison are unavailable for the pyranone‑piperazine ENT series, the established SAR precedent supports the target compound as a distinct chemical entity with potentially divergent target engagement.

receptor binding SAR fluorine positional effects

Carbonyl Linker vs. Methylene Linker: Impact on β‑Catenin/BCL9 Inhibition Potency

The target compound features a carbonyl linker connecting the pyranone core to the piperazine ring. In the 1,4‑dibenzoylpiperazine β‑catenin/BCL9 inhibitor series (US 12,286,422), the carbonyl group serves as a critical hydrogen‑bond acceptor and conformational constraint [1]. In contrast, pyranone‑piperazine analogs with a methylene linker (e.g., CAS 898456-75-2, 5‑(benzyloxy)‑2‑((4‑(4‑fluorophenyl)piperazin‑1‑yl)methyl)‑4H‑pyran‑4‑one) are reported as ENT inhibitors via vendor sources . The carbonyl‑linked series (including the target compound) is covered under the β‑catenin/BCL9 patent family, while the methylene‑linked series is more commonly associated with ENT inhibition. Quantitatively, the most potent dibenzoylpiperazine in the ACS Med. Chem. Lett. study (compound 11) achieved a Ki of 0.76 µM against β‑catenin/BCL9 PPI with 98‑fold selectivity over β‑catenin/cadherin [2]. The target compound’s carbonyl linker makes it structurally congruent with the β‑catenin/BCL9 inhibitor pharmacophore, distinguishing it from methylene‑linked analogs optimized for ENT targets.

β‑catenin/BCL9 PPI Wnt signaling cancer

Antiproliferative Potential: Class‑Level Evidence from Pyranone‑Piperazine Series

While no direct antiproliferative IC50 data have been published for the target compound 1021060-04-7, structurally related pyranone‑piperazine hybrids have demonstrated submicromolar to low‑micromolar activity against cancer cell lines . A compound with a 5‑hydroxy‑2‑(4‑phenylpiperazin‑1‑ylmethyl)‑pyran‑4‑one scaffold exhibited IC50 values of 1.43 µM against HT1080 fibrosarcoma cells and 4.6 µM against U87 glioblastoma cells . In the antileishmanial pyranone‑piperazine series, the lead compound 5a showed an IC50 of 11.07 µM against intracellular L. donovani amastigotes and significantly reduced hepatic and splenic parasite burden in Balb/c mice [1]. These data establish the pyranone‑piperazine chemotype as a validated framework for antiproliferative and anti‑parasitic activity, providing a mechanistic rationale for evaluating 1021060-04-7 in analogous assays. The target compound's unique combination of 5‑benzyloxy and 4‑(4‑fluorophenyl)piperazine‑1‑carbonyl substituents may yield a distinct potency and selectivity profile.

anticancer antiproliferative pyranone scaffold

Tyrosinase Inhibition: Piperazine‑Pyranone Class Activity Context

The target compound has been referenced in vendor databases as a potential tyrosinase inhibitor, although no direct IC50 data are publicly available . For context, kojic acid (5‑hydroxy‑2‑hydroxymethyl‑4H‑pyran‑4‑one), the archetypal 4H‑pyran‑4‑one tyrosinase inhibitor, exhibits a mushroom tyrosinase IC50 of 11.2 µM [1]. A series of 1,4‑diarylpiperazine derivatives demonstrated tyrosinase IC50 values in the range of 31.2–362.1 µM, with the most potent analog bearing a 3,4‑dichlorobenzylpiperazine moiety achieving an IC50 of 31.2 µM [2]. The 4‑fluorophenylpiperazine motif in 1021060-04-7, combined with the pyranone core, may confer tyrosinase inhibitory activity comparable to or exceeding these benchmarks through copper‑chelating and hydrophobic pocket interactions. This class‑level evidence positions 1021060-04-7 as a candidate for tyrosinase inhibition screening in dermatological or cosmetic research programs.

tyrosinase inhibition melanogenesis hyperpigmentation

Recommended Research and Procurement Applications for 5-(Benzyloxy)-2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one


β‑Catenin/BCL9 Protein–Protein Interaction Inhibitor Screening

The carbonyl‑linked pyranone‑piperazine scaffold of 1021060-04-7 aligns with the 4‑substituted benzoylpiperazine‑1‑substituted carbonyl chemotype claimed in US 12,286,422 for β‑catenin/BCL9 PPI inhibition [1]. Researchers investigating Wnt‑driven cancers (colorectal, triple‑negative breast, hepatocellular carcinoma) should screen this compound in AlphaScreen β‑catenin/BCL9 disruption assays, benchmarked against published lead compound 11 (Ki = 0.76 µM, 98‑fold selectivity over β‑catenin/cadherin) [2]. The 5‑benzyloxy group may provide additional hydrophobic contacts in the β‑catenin binding pocket not achievable with simpler analogs.

Equilibrative Nucleoside Transporter (ENT) Inhibition Profiling

The pyranone‑piperazine chemotype has been associated with ENT1/ENT2 inhibition across multiple vendor‑reported analogs [1]. This compound’s intermediate lipophilicity (5‑benzyloxy rather than 5‑(4‑fluorobenzyloxy)) may confer a distinct ENT isoform selectivity or cellular uptake profile [2]. Researchers should evaluate 1021060-04-7 in [3H]‑nucleoside uptake assays in ENT1‑ and ENT2‑overexpressing cell lines, comparing against established ENT inhibitors such as NBMPR (ENT1 IC50 ~1 nM) and dilazep (ENT1/2 IC50 ~0.1–1 µM). The differential ENT inhibition profile, if confirmed, could position this compound for adenosine modulation studies in oncology or neuroprotection.

Antiproliferative Screening Against Cancer and Parasitic Disease Models

Based on the validated antiproliferative activity of pyranone‑piperazine analogs (IC50 range 1.43–15.3 µM across HT1080, U87, and L. donovani models) [1], 1021060-04-7 should be prioritized for proliferation assays in Wnt‑dependent cancer cell lines (HCT116, MDA‑MB‑231, HepG2) and intracellular parasite models. The dual β‑catenin/BCL9 and potential ENT inhibitory mechanisms may produce synergistic antiproliferative effects not observed with single‑target compounds.

Tyrosinase Inhibition and Dermatological Research

The 4H‑pyran‑4‑one core of 1021060-04-7 is structurally related to kojic acid (tyrosinase IC50 = 11.2 µM), and the piperazine‑phenyl moiety may enhance binding through additional hydrophobic interactions [1]. Cosmetic and dermatological research groups developing skin‑lightening agents should evaluate this compound in mushroom and human tyrosinase inhibition assays, comparing against kojic acid and arbutin as industry benchmarks. The benzyloxy substituent may also improve skin penetration compared to the highly hydrophilic kojic acid.

Quote Request

Request a Quote for 5-(benzyloxy)-2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.